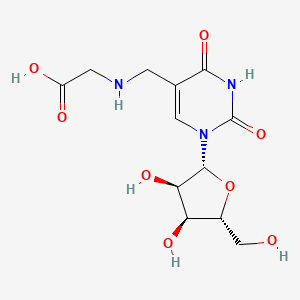

5-(Carboxymethylaminomethyl)uridine

説明

Synthesis Analysis

The synthesis of 5-(carboxymethylaminomethyl)uridine and its derivatives has been explored through various chemical pathways. One notable method involves the cyclisation of 2′-α-C-carboxymethyl-2′-deoxyuridine in acetic acid–methanol, leading to the formation of uridine 2′-C-3′-O-γ-butyrolactone, a precursor for further modifications (Lawrence et al., 1997).

Molecular Structure Analysis

The molecular structure of 5-(carboxymethylaminomethyl)uridine has been determined using various analytical techniques, including ultraviolet absorption spectra and mass spectrometry. These studies have revealed detailed insights into the nucleoside’s structure, providing a foundation for understanding its functional roles in RNA molecules (Yamada et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of 5-(carboxymethylaminomethyl)uridine includes its involvement in cleavage reactions under various conditions. For example, the presence of a carboxylate function near the phosphodiester bond significantly influences the cleavage process, especially in the presence of metal ions like Zn2+ (Mikkola et al., 2000).

Physical Properties Analysis

The physical properties of 5-(carboxymethylaminomethyl)uridine, such as its proton magnetic resonance spectra, have been investigated to understand its conformational dynamics. These studies highlight how the 5-substituent impacts the nucleoside’s physical properties without significantly altering the furanose puckers or the glycosyl state compared to uridine (Lipnick & Fissekis, 1980).

Chemical Properties Analysis

The enzymatic processes involved in the biosynthesis of 5-(carboxymethylaminomethyl)uridine in tRNA have been elucidated, revealing the crucial roles of conserved cysteine residues in the GidA enzyme for the modification process. This modification is essential for correct translation by restricting codon-anticodon wobbling, showcasing the chemical intricacies underlying RNA function and stability (Osawa et al., 2009).

科学的研究の応用

Modification in tRNA

5-(Carboxymethylaminomethyl)uridine is notably found in the tRNA of certain organisms. For example, it has been identified in the tRNA of Bacillus subtilis, where it plays a crucial role in correct translation by restricting codon-anticodon wobbling. This modification ensures accurate protein synthesis by stabilizing the correct codon-anticodon pairing on the ribosome. The involvement of conserved enzymes like GidA and MnmE in this modification process highlights its biological significance (Osawa et al., 2009).

Role in Mitochondrial tRNA Components

In mitochondrial tRNA, modifications involving 5-(Carboxymethylaminomethyl)uridine are crucial. The paper by Leszczynska et al. (2013) discusses the synthesis of this modification in mitochondrial tRNA components, emphasizing its role in the biogenesis of mitochondrial tRNAs. This suggests a potential link to mitochondrial function and disease states related to mitochondrial tRNA mutations (Leszczynska et al., 2013).

Structural Insights

Structural studies of enzymes like GidA from Aquifex aeolicus, which are involved in the 5-(Carboxymethylaminomethyl)uridine modification in tRNA, provide crucial insights. Such studies help understand the molecular basis of tRNA recognition and the modification mechanism, contributing to our knowledge of protein synthesis and its regulation (Osawa et al., 2009).

Biochemical Modulation of 5-Fluorouracil Toxicity

While not directly related to its role in tRNA, 5-(Carboxymethylaminomethyl)uridine analogs have been studied in the context of modulating the toxicity of 5-fluorouracil in cancer treatment. This indicates potential applications in developing biochemical modulators to enhance therapeutic indices of existing drugs (van Groeningen et al., 1992).

将来の方向性

The study of tRNA modifications, including those involving cmnm5U, is a rapidly growing field. These modifications play critical roles in maintaining anticodon loop conformation, wobble base pairing, efficient aminoacylation, and translation speed and fidelity, as well as mediating various responses to different stress conditions . Understanding these modifications can aid genomic drug development and enhance our understanding of nucleic acid-based gene therapies .

特性

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNRXVDHRNJOA-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988889 | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((Carboxymethyl)amino)methyl)uridine | |

CAS RN |

69181-26-6 | |

| Record name | 5-Carboxymethylaminomethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

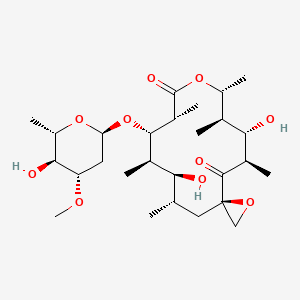

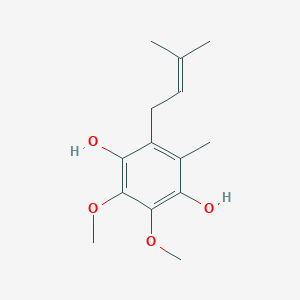

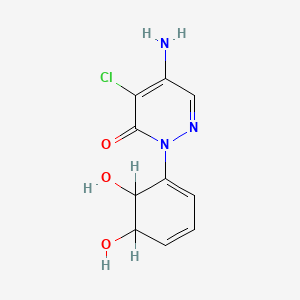

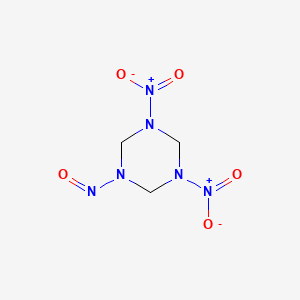

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

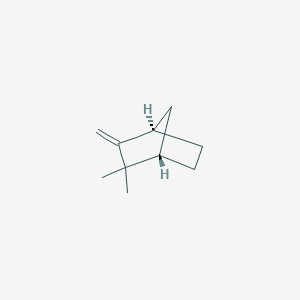

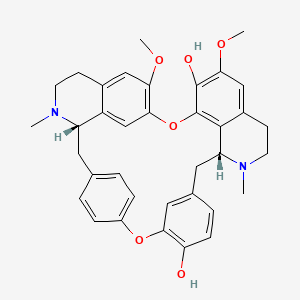

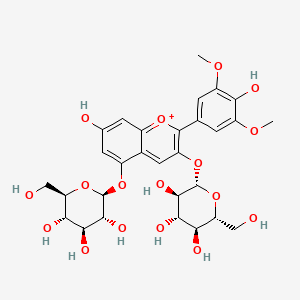

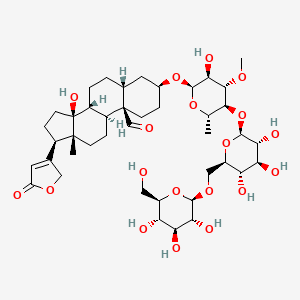

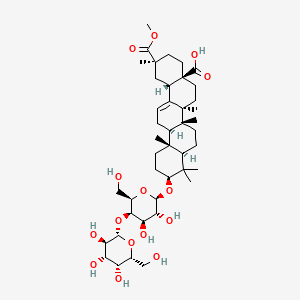

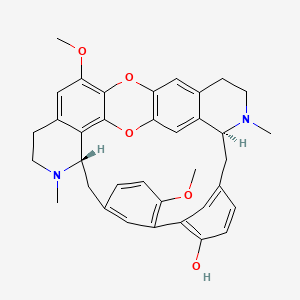

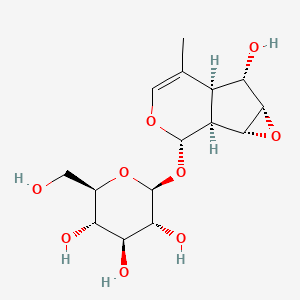

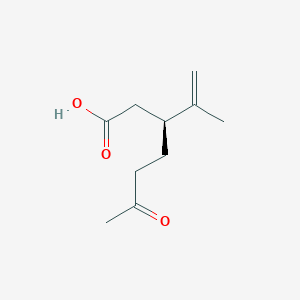

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。